4-(Diethoxymethyl)cyclohexene
Description
4-(Diethoxymethyl)cyclohexene (CAS No. 6314-88-1) is a substituted cyclohexene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the cyclohexene ring. This compound belongs to the broader class of oxygenated cyclohexene derivatives, which are characterized by their unique reactivity and applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
6314-88-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-(diethoxymethyl)cyclohexene |
InChI |
InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
FQTUPNIDBICDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CCC=CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)cyclohexene typically involves the reaction of cyclohexene with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of 4-(Diethoxymethyl)cyclohexene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethoxymethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the reagents used.
Scientific Research Applications
4-(Diethoxymethyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.
Industry: Used in the production of polymers and other industrial chemicals
Biological Activity
Overview of 4-(Diethoxymethyl)cyclohexene
Chemical Structure and Properties:
4-(Diethoxymethyl)cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a diethoxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the diethoxymethyl group suggests potential reactivity and interactions with biological systems.
Antioxidant Activity
Compounds derived from cyclohexene structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Potential Anti-Cancer Effects
Emerging research suggests that cyclohexene derivatives may possess anti-cancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
-
Study on Related Compounds:
A study examining the biological activities of cyclohexene derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of 4-(Diethoxymethyl)cyclohexene. -
Antimicrobial Efficacy:
In a comparative study, various cyclohexene derivatives were tested for their antimicrobial efficacy against common pathogens. Results indicated that modifications similar to those in 4-(Diethoxymethyl)cyclohexene could enhance activity against resistant strains.
The biological activities of compounds like 4-(Diethoxymethyl)cyclohexene are often mediated through:
- Cell Membrane Disruption: Leading to leakage of cellular contents.
- Enzyme Inhibition: Interfering with critical enzymes involved in metabolic processes.
- Receptor Binding: Modulating receptor activity that influences cell signaling pathways.
Toxicological Assessments
Preliminary toxicological assessments are essential for understanding the safety profile of 4-(Diethoxymethyl)cyclohexene. Studies on structurally similar compounds indicate varying degrees of toxicity, emphasizing the need for comprehensive evaluation before therapeutic application.
Comparison with Similar Compounds
Comparative Analysis with Similar Cyclohexene Derivatives
Structural and Functional Group Comparisons
Cyclohexene derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:
Reactivity and Catalytic Behavior
- Oxidation Pathways: Cyclohexene derivatives undergo oxidation to yield epoxides, alcohols, or ketones. For example, Fe(II) and Co(II) phthalocyanine catalysts convert cyclohexene to cyclohexenol (78% selectivity) and minor epoxide/ketone products . In contrast, 4-(Diethoxymethyl)cyclohexene’s ether groups may stabilize the molecule against oxidation, favoring alternative pathways.
- Hydrogenation Selectivity : Ru-based catalysts with ZnSO₄ additives achieve 80% selectivity for cyclohexene during benzene hydrogenation . The diethoxymethyl group in 4-(Diethoxymethyl)cyclohexene could similarly influence adsorption on catalytic surfaces, though this remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
